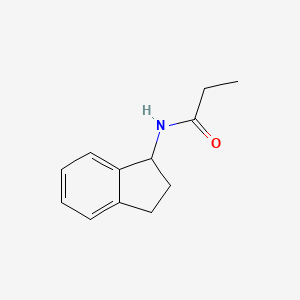

N-(2,3-Dihydro-1H-inden-1-yl)propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-12(14)13-11-8-7-9-5-3-4-6-10(9)11/h3-6,11H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBLQFKQMMGHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Indane Based Chemical Scaffolds in Modern Chemical Biology Research

The indane (2,3-dihydro-1H-indene) ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a diverse range of biological targets. nih.gov The rigid, bicyclic structure, which fuses a benzene (B151609) ring with a cyclopentane (B165970) ring, provides a well-defined three-dimensional arrangement for appended functional groups, a desirable feature for optimizing interactions with protein binding sites. researchgate.net

Indane-based compounds have found clinical application in various therapeutic areas. Notable examples include:

Indinavir: An HIV-1 protease inhibitor used in the treatment of HIV/AIDS. researchgate.net

Indantadol: A potent monoamine oxidase (MAO) inhibitor. nih.gov

Indatraline: An amine uptake inhibitor. nih.gov

Indacaterol: An ultra-long-acting β-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD). nih.gov

Donepezil: An acetylcholinesterase inhibitor used in the management of Alzheimer's disease. researchgate.net

The broad spectrum of biological activities associated with the indane scaffold, from antiviral and anticancer to neuroprotective and anti-inflammatory effects, underscores its versatility and importance in drug discovery and chemical biology research. researchgate.nettudublin.ie The fusion of aromatic and aliphatic characteristics within a constrained framework allows for the exploration of chemical space in a manner that can lead to potent and selective modulators of biological function. nih.gov

Overview of Amide Linkages Within Cyclic Systems in Synthetic and Medicinal Chemistry Research

The amide bond is a cornerstone of biological chemistry, most famously providing the backbone of proteins, and is a ubiquitous feature in a vast number of pharmaceuticals and natural products. nih.gov Its prevalence is due to a combination of factors, including its exceptional stability and its ability to participate in hydrogen bonding as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.gov

The incorporation of an amide group into a molecule like an indane derivative can significantly impact its pharmacokinetic and pharmacodynamic profile. The polarity and hydrogen bonding capacity of the amide can influence solubility, cell permeability, and metabolic stability, while also providing crucial interactions with biological targets.

Historical Academic Research Trajectory of N 2,3 Dihydro 1h Inden 1 Yl Propionamide Derivatives

While specific early research focusing exclusively on N-(2,3-Dihydro-1H-inden-1-yl)propionamide is not prominent in the academic literature, its historical context can be traced through the development of its parent amine, 1-aminoindane, and the broader exploration of N-acyl derivatives.

The study of indane and its derivatives dates back to the early 20th century, with initial investigations focusing on their synthesis and basic chemical properties. wikipedia.org The therapeutic potential of indane derivatives began to be more systematically explored in the mid to late 20th century, leading to the discovery of compounds with diverse pharmacological activities. researchgate.net

A significant area of research has been the synthesis and resolution of chiral 1-aminoindane, the immediate precursor to this compound. google.com Patent literature from the late 20th and early 21st centuries details various methods for obtaining enantiomerically pure (R)- and (S)-1-aminoindane, driven by the use of these compounds as key intermediates in the synthesis of pharmaceuticals like Rasagiline, an MAO inhibitor. google.com These resolution processes often involved the formation of diastereomeric salts with chiral acids. google.com

The preparation of N-acyl derivatives of amines, including cyclic amines, has been a standard practice in medicinal chemistry for decades to explore structure-activity relationships. The synthesis of this compound would typically be a straightforward acylation of 1-aminoindane with propionyl chloride or propionic anhydride (B1165640). The academic interest in such derivatives has often been in the context of larger libraries of compounds being screened for specific biological activities, such as CGRP receptor antagonism. researchgate.net

Significance of Structural Chirality in the Academic Investigation of Indane Amides

Established Reaction Pathways for the Core this compound Structure

The construction of the this compound scaffold relies on well-established organic reactions, primarily focusing on the formation of the crucial amide bond and the synthesis of its key precursors.

Amide Bond Formation Strategies: Coupling Reactions and Conditions

The formation of the amide bond in this compound is a critical step in its synthesis. This transformation is typically achieved by coupling a carboxylic acid or its derivative with an amine. thieme.com A variety of reagents and conditions can be employed to facilitate this reaction, often aiming for high yields and mild reaction conditions to preserve sensitive functional groups.

One of the most common methods involves the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective for this purpose. masterorganicchemistry.com The carboxylic acid reacts with DCC to form an "active ester," which is a highly reactive intermediate. This active ester then readily reacts with the amine to form the desired amide bond. masterorganicchemistry.com This method is particularly useful for synthesizing peptides and other sensitive amides under neutral pH conditions. masterorganicchemistry.com

Another approach involves the rearrangement of nitrile imines, which can be generated from N-2-nitrophenyl hydrazonyl bromides. This method has proven to be broadly applicable for the synthesis of primary, secondary, and tertiary amides. nih.gov The functional group tolerance and orthogonality of this approach make it a valuable tool in complex molecule synthesis. nih.gov

Enzymatic approaches are also emerging as powerful tools for amide bond formation. Amide bond synthetases (ABSs), for instance, can catalyze both the activation of the carboxylic acid and the subsequent amidation reaction within a single active site. nih.gov This often requires only stoichiometric amounts of the amine coupling partner, offering an advantage over some chemical methods that necessitate a large excess of the amine. nih.gov

| Coupling Reagent/Method | Description | Key Features |

| N,N'-Dicyclohexylcarbodiimide (DCC) | A dehydrating agent that facilitates amide bond formation by creating an active ester intermediate. masterorganicchemistry.com | Mild reaction conditions, suitable for sensitive substrates. masterorganicchemistry.com |

| Nitrile Imine Rearrangement | Involves the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form the amide bond. nih.gov | Wide applicability for various amide types, high functional group tolerance. nih.gov |

| Amide Bond Synthetases (ABSs) | Enzymes that catalyze both the adenylation of the carboxylic acid and the subsequent amidation reaction. nih.gov | High efficiency, often requires only stoichiometric amounts of the amine. nih.gov |

Precursor Synthesis: Derivatization of 2,3-Dihydro-1H-inden-1-ol and 2,3-Dihydro-1H-inden-1-amine Intermediates

The synthesis of this compound relies on the availability of key precursors, namely 2,3-dihydro-1H-inden-1-ol and 2,3-dihydro-1H-inden-1-amine.

2,3-Dihydro-1H-inden-1-ol can be synthesized from 1-indanone (B140024) through reduction. For example, 1-indanone can be reacted with ethynylmagnesium bromide to produce 1-ethynyl-2,3-dihydro-1H-inden-1-ol. chemicalbook.com Further transformations can then be carried out on this alcohol. For instance, (2,3-dihydro-1H-inden-1-yl)methanol can be converted to 1-(chloromethyl)-2,3-dihydro-1H-indene. chemicalbook.com

2,3-Dihydro-1H-inden-1-amine is a crucial intermediate for introducing the amide functionality. One common route to this amine is through the reduction of 2,3-dihydro-1H-inden-1-one oxime. google.comsimsonpharma.com An improved method for this conversion utilizes an alumino-nickel reductase under alkaline conditions. google.com This process can be part of a "one-pot" synthesis starting from 2,3-dihydro-1H-1-indanone, which is first converted to the oxime and then reduced without isolation of the intermediate. google.com The resulting 2,3-dihydro-1H-inden-1-amine can then be used in subsequent acylation reactions to form the desired amide. researchgate.net For example, it can be reacted with an anhydride (B1165640) in the presence of triethylamine (B128534) to yield the corresponding amide. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of specific stereoisomers of this compound is of great interest, as different enantiomers can exhibit distinct biological activities. nih.gov Asymmetric synthesis strategies are therefore crucial for accessing enantiomerically pure compounds. wikipedia.org

Chiral Auxiliary Approaches for Enantiomeric Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce a single enantiomer of a desired product. wikipedia.org

In the context of indane derivatives, chiral auxiliaries can be employed to control the formation of stereocenters. For instance, an indene-based thiazolidinethione chiral auxiliary, prepared from commercially available trans-1-amino-2-indanol, has been shown to be effective in aldol (B89426) reactions. scielo.org.mx The N-propionyl derivative of this auxiliary has been successfully used to obtain both "Evans" and "non-Evans" aldol products with high diastereoselectivity. scielo.org.mx After the desired stereocenter is established, the chiral auxiliary can be removed and potentially recycled. sigmaaldrich.com Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have demonstrated remarkable stereocontrol in alkylation reactions, which can be a key step in building up the carbon skeleton of more complex analogs. nih.gov

| Chiral Auxiliary Type | Application | Key Advantage |

| Indene-based Thiazolidinethione | Aldol reactions. scielo.org.mx | High diastereoselectivity in forming both "Evans" and "non-Evans" products. scielo.org.mx |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation reactions. nih.gov | Excellent stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov |

| Oxazolidinones | Various C-C bond-forming reactions. researchgate.net | Reliable and versatile for a wide range of transformations. researchgate.net |

Asymmetric Catalytic Hydrogenation in Indene (B144670) Derivatives

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds, a common strategy for creating chiral centers. wikipedia.orgethz.ch In the synthesis of chiral indane derivatives, the asymmetric hydrogenation of indenes or their precursors is a key step. bohrium.com

The hydrogenation of substituted indoles, which share structural similarities with the indene core, has been achieved with high enantioselectivity using a Pd(TFA)₂/H8-BINAP system for the cis-hydrogenation of 2,3- and 2-substituted indoles. wikipedia.org Similar principles can be applied to indene systems. The choice of catalyst, particularly the chiral ligand, is crucial for achieving high enantioselectivity. dicp.ac.cn For example, palladium complexes with bisphosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of activated imines, which can be precursors to chiral amines. dicp.ac.cn Ruthenium and rhodium complexes are also widely used for this purpose. ethz.ch The development of new catalysts and ligands continues to expand the scope and efficiency of this methodology. bohrium.com

Asymmetric Michael Addition Strategies for Indane-Amide Precursors

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction that can be used to construct chiral precursors for indane-amides. buchler-gmbh.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. buchler-gmbh.com

Organocatalysis has emerged as a powerful tool for enantioselective Michael additions. nih.govrsc.org Chiral amines, such as those derived from cinchona alkaloids or proline, can catalyze the reaction through the formation of a transient chiral enamine or iminium ion. buchler-gmbh.comnih.gov This strategy allows for the creation of new stereocenters with high enantiomeric excess under mild, environmentally friendly conditions. buchler-gmbh.com For instance, the asymmetric aza-Michael reaction, where a nitrogen nucleophile is used, is a valuable method for forming C-N bonds and accessing biologically active nitrogen-containing compounds. researchgate.net These chiral building blocks can then be further elaborated to synthesize the target this compound analogs.

Synthesis of Novel Structural Analogs and Derivatives of this compound

The generation of structural analogs is a key strategy for exploring structure-activity relationships. For the this compound scaffold, synthetic efforts have concentrated on three main areas: altering the substitution pattern of the indane ring, diversifying the amide side chain, and incorporating heterocyclic systems.

Modifications to the Indane Ring System: Substitution Patterns and Fused Rings

The chemical properties of the indane moiety can be finely tuned by introducing various substituents onto its aromatic and aliphatic rings. eburon-organics.com The synthesis of these substituted analogs often begins with the preparation of a corresponding substituted 1-indanone, a versatile intermediate. nih.govresearchgate.net Methods such as Friedel-Crafts reactions are commonly employed for the cyclization of appropriately substituted phenylpropionic acids or their derivatives to form the indanone core. nih.govresearchgate.netstackexchange.com For instance, the cyclization of 3-arylpropionic acids can be catalyzed by Lewis acids to yield substituted 1-indanones. nih.govresearchgate.net

Once the substituted indanone is obtained, it can be converted to the corresponding aminoindane, the precursor for the final amide. This allows for the introduction of a wide array of functional groups onto the indane ring. Examples of such modifications include the introduction of methoxy (B1213986), bromo, and hydroxy groups at various positions on the benzene (B151609) portion of the indane system. guidechem.com

Beyond simple substitution, the synthesis of analogs featuring additional fused rings represents a more significant structural modification. The fusion of additional rings, such as other carbocycles or heterocycles, to the indane framework can drastically alter the molecule's three-dimensional shape and properties. mdpi.comrsc.org Synthetic strategies to achieve this often involve multi-step sequences where the indane system is constructed with functional handles that permit subsequent annulation reactions. mdpi.com For example, an appropriately substituted indane could undergo intramolecular cyclization to form a tricyclic system.

Table 1: Examples of Analogs with Indane Ring Modifications This table is based on data from research findings.

| Compound Name | Modification Type | Reference |

| (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide | Substitution (Bromo, Methoxy) | guidechem.com |

| (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide | Substitution (Bromo, Hydroxy) | guidechem.com |

| (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide | Substitution (Methoxy) | guidechem.com |

| Indane 2-imidazole derivative | Fused Ring (Imidazole) | nih.gov |

Diversification of the Propionamide (B166681) Side Chain and Amide Substituents

The propionamide side chain is another key site for structural modification. Alterations here can influence the molecule's polarity, hydrogen bonding capacity, and steric profile. Diversification can be achieved by modifying the propionyl group itself or by varying the substituents on the amide nitrogen.

Standard amide synthesis protocols, such as the reaction of an amine with a carboxylic acid (often activated), acyl chloride, or ester, provide the foundation for these modifications. catalysis.bloglibretexts.org For example, reacting 1-aminoindane with different acyl chlorides or activated carboxylic acids allows for the introduction of a wide variety of acyl groups in place of the propionyl group.

Further diversification can be achieved at the amide nitrogen. While the parent compound is a secondary amide, synthetic routes can be designed to produce tertiary amides. google.comresearchgate.net This involves using an N-substituted 1-aminoindane as a starting material or performing N-alkylation on the secondary amide product. Additionally, the propionamide chain itself can be altered, for instance, by introducing unsaturation to create an acrylamide (B121943) derivative, such as (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide. guidechem.com The synthesis of various propanamide derivatives has been explored in different contexts, and these methods are applicable to the indane scaffold. nih.gov

Table 2: Examples of Propionamide Side Chain Diversification This table is based on data from research findings.

| Compound Name/Type | Modification Type | Reference |

| (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide | Chain Unsaturation | guidechem.com |

| 3-(N,N-disubstituted amino)propionamide derivatives | N,N-disubstitution on Amide | google.com |

| Phenylpyridazine-3-carboxamide derivatives | Variation of Acyl Group (Carboxamide) | nih.gov |

Incorporation of Heterocyclic Moieties within Indane-Amide Scaffolds

The incorporation of heterocyclic rings into drug candidates is a common strategy to improve pharmacological properties. nih.govmdpi.comenamine.net In the context of the indane-amide scaffold, heterocycles can be introduced in several ways: fused to the indane ring system (as mentioned in 2.3.1), as a substituent on the indane ring, or as part of the N-acyl side chain. nih.govnih.gov

Synthesizing these complex molecules often involves sequential reactions where a functionalized indane-amide is coupled with a heterocyclic component. mdpi.com For example, a halo-substituted indane-amide could undergo a palladium-catalyzed cross-coupling reaction with a heterocyclic boronic acid (Suzuki coupling) or a heterocyclic amine (Buchwald-Hartwig amination). Alternatively, a functionalized amide can serve as a precursor for the in-situ formation of a heterocyclic ring. nih.gov A powerful approach involves using an aminoindane bearing a heterocyclic substituent as a building block for the final amidation step. The synthesis of an indane-imidazole derivative demonstrates the feasibility of merging these two important structural motifs. nih.gov The synthesis of indole-fused heterocycles, for instance, highlights advanced methods for creating complex polycyclic systems that could be adapted to the indane core. rsc.org

Innovative Synthetic Strategies and Reaction Mechanism Studies

Beyond the synthesis of specific analogs, the development of more efficient and novel synthetic methodologies is a constant goal in organic chemistry. For the construction of indane-amide scaffolds, innovative strategies like one-pot multi-component reactions and advanced catalytic methods are being explored.

One-Pot Multi-Component Reactions for Indane-Amide Construction

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity. researchgate.netnih.gov

The construction of an indane-amide scaffold is well-suited to an MCR strategy. A hypothetical MCR could involve the reaction of an indene derivative, an amine, and a carbonyl compound in a variation of the Mannich reaction to generate a functionalized aminoindane in situ, which is then acylated. nih.govnih.gov Another possibility is a Povarov-type reaction involving an indane-derived aniline, an aldehyde, and an alkene to construct a complex fused system. nih.gov The Ugi and Passerini reactions are other classic MCRs that produce amide-containing products and could be adapted for this purpose. nih.gov Recent research has demonstrated the power of MCRs in synthesizing complex indole-containing heterocycles, and these principles can be applied to the synthesis of indane-based structures. rsc.orgnih.govnih.govresearchgate.net

Table 3: Conceptual Components for a One-Pot Indane-Amide Synthesis This table outlines a hypothetical multi-component reaction strategy.

| Reaction Type | Component 1 | Component 2 | Component 3 | Resulting Scaffold | Reference |

| Mannich-type | Indene | Amine (e.g., Ammonia) | Aldehyde | Functionalized Aminoindane | nih.govnih.gov |

| Ugi Reaction | Aminoindane | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Complex Amide Derivative |

| Povarov Reaction | Indane-aniline | Aldehyde | Dienophile | Fused Tetrahydroquinoline | nih.gov |

Photoexcitation-Driven Organocatalytic Approaches in Indane Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.com This approach avoids the use of often toxic or expensive metal catalysts. The use of chiral organocatalysts, such as the amino acid proline, can facilitate the enantioselective synthesis of key intermediates. youtube.com For example, an intramolecular aldol reaction catalyzed by proline can be used to construct the chiral cyclopentanone (B42830) ring of an indanone derivative with high enantiomeric purity. youtube.com

Combining organocatalysis with photochemical methods offers new avenues for synthetic innovation. mdpi.com Photoexcitation can be used to generate highly reactive intermediates or to drive reactions under mild conditions. While the direct application of photoexcitation-driven organocatalysis to the synthesis of this compound itself is not widely documented, the principles are applicable. For instance, a photochemical reaction could be used to generate a radical intermediate from an indane precursor, which then engages in a catalytic, enantioselective bond-forming reaction. Sustainable and non-metal-mediated protocols, including photochemical methods, are increasingly being used for the synthesis of complex ring-fused systems, a strategy that could be applied to create novel indane scaffolds. mdpi.com

Mechanistic Studies of Reaction Pathways and Intermediate Formation

Pathway Stage 1: Synthesis of the 2,3-Dihydro-1H-inden-1-amine Precursor

A prevalent and well-studied route to the 2,3-dihydro-1H-inden-1-amine backbone involves the initial synthesis of a 1-indanone intermediate, which is then converted to the target amine.

Intramolecular Friedel-Crafts Acylation for 1-Indanone Formation: The construction of the 1-indanone ring system is commonly achieved through an intramolecular Friedel-Crafts acylation. nih.govsigmaaldrich.com This reaction typically starts from a 3-arylpropanoic acid or its more reactive acyl chloride derivative. nih.gov The mechanism, catalyzed by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid, proceeds via the formation of a key electrophilic intermediate, the acylium ion. sigmaaldrich.com This acylium ion is generated when the Lewis acid coordinates to the acyl chloride, facilitating the cleavage of the carbon-chlorine bond. sigmaaldrich.com The highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. Subsequent loss of a proton re-aromatizes the ring system, yielding the cyclized 1-indanone product. sigmaaldrich.comrsc.org

Reductive Amination of 1-Indanone: The conversion of the 1-indanone intermediate to 2,3-dihydro-1H-inden-1-amine is typically accomplished via reductive amination. rsc.orgnumberanalytics.com This transformation involves two critical mechanistic steps. wikipedia.org

Imine Formation: The process begins with the nucleophilic attack of an amine source, such as ammonia, on the carbonyl carbon of 1-indanone. youtube.comyoutube.com This attack forms a tetrahedral species known as a hemiaminal or carbinolamine. wikipedia.org Under mildly acidic conditions which facilitate the reaction, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water, driven by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of a C=N double bond, yielding a protonated imine, or iminium ion. youtube.comlibretexts.org

Reduction: The intermediate imine is then reduced to the corresponding primary amine. numberanalytics.com This reduction can be achieved in-situ using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. wikipedia.org The hydride from the reducing agent attacks the electrophilic carbon of the imine, breaking the pi-bond and forming the final amine product after workup. youtube.com

Pathway Stage 2: N-Propionylation via Nucleophilic Acyl Substitution

The final step in the synthesis is the N-acylation of the 2,3-dihydro-1H-inden-1-amine precursor. This reaction is a classic example of nucleophilic acyl substitution. chemguide.co.uk

The reaction is typically carried out using an acylating agent like propionyl chloride or propionic anhydride. orientjchem.org The mechanism unfolds in a two-step addition-elimination sequence:

Nucleophilic Addition and Tetrahedral Intermediate Formation: The nitrogen atom of 2,3-dihydro-1H-inden-1-amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the propionylating agent. youtube.com This breaks the carbonyl pi-bond, and the electrons move to the oxygen atom, creating a negatively charged oxygen and a positively charged nitrogen. This results in the formation of a transient, high-energy tetrahedral intermediate . chemguide.co.ukyoutube.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses to restore the carbonyl double bond. chemguide.co.uk As the lone pair on the oxygen atom reforms the C=O double bond, the most suitable leaving group is expelled. In the case of propionyl chloride, the leaving group is a chloride ion; for propionic anhydride, it is a propionate (B1217596) ion. youtube.com A final deprotonation step at the nitrogen atom, often by another molecule of the amine or a mild base, neutralizes the product, yielding the stable this compound. youtube.com

| Intermediate Species | Formation Reaction Type | Precursor(s) |

| Acylium Ion | Friedel-Crafts Acylation | 3-Arylpropanoic acid derivative + Lewis Acid |

| 1-Indanone | Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acid derivative |

| Hemiaminal (Carbinolamine) | Nucleophilic Addition | 1-Indanone + Ammonia |

| Imine / Iminium Ion | Dehydration | Hemiaminal |

| Tetrahedral Intermediate | Nucleophilic Acyl Addition | 2,3-Dihydro-1H-inden-1-amine + Acylating Agent |

Computational studies, while not found specifically for this compound, are frequently used to elucidate such reaction mechanisms. researchgate.netresearchgate.net These theoretical investigations typically employ methods like Density Functional Theory (DFT) to model the reaction pathways. researchgate.net

| Computational Analysis Step | Objective | Relevant Findings from Analogous Systems |

| Geometry Optimization | Determine the lowest energy structures of reactants, intermediates, transition states, and products. | Provides bond lengths and angles for stable and transient species. |

| Frequency Calculation | Confirm optimized structures as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Verifies the nature of stationary points on the potential energy surface. |

| Transition State Search | Locate the highest energy point along the reaction coordinate connecting reactants and products. | Identifies the structure of the transition state (e.g., [TS1] and [TS2] in enzymatic amination) and the activation energy barrier. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway from the transition state down to the connected reactants and products. | Confirms that the identified transition state correctly links the intended intermediates. |

| Molecular Orbital Analysis | Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Reveals the nucleophilic and electrophilic sites involved in the reaction. researchgate.net |

By combining experimental evidence with such computational models for related systems, a comprehensive understanding of the reaction pathways and intermediate formation for the synthesis of this compound can be achieved.

Fundamental Principles of Structure-Activity Relationships Applied to this compound

The structure-activity relationship (SAR) for this compound is determined by the interplay of its three main components: the indane ring, the propionamide side chain, and the stereochemistry at the C1 position of the indane nucleus. The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure. Any modification to the structure, however minor, can significantly impact its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These changes, in turn, influence how the molecule interacts with its biological target, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and potency.

For this compound, SAR studies would systematically explore how changes to each part of the molecule affect its interaction with a specific biological target. This involves synthesizing and testing a series of analogs to build a comprehensive understanding of the chemical features essential for its activity.

Impact of Indane Ring Substitutions on Ligand-Target Interactions (In Vitro)

The substitution pattern on the aromatic portion of the indane ring of this compound is a critical determinant of its potential biological activity. The nature and position of substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to a target protein.

In a study of these analogs, various substituents were introduced onto the indane ring, and their effects on the inhibitory activity against LSD1 were measured. The results highlight the importance of the substitution pattern for bioactivity. For instance, introducing a hydroxyl group at the 6-position of the indane ring led to a significant increase in potency. This suggests that the 6-position may be involved in a key interaction with the target protein, possibly through hydrogen bonding.

Conversely, the introduction of a methoxy group at the same position resulted in a considerable loss of activity, indicating that either the bulkier methoxy group creates a steric clash or the hydrogen-donating ability of the hydroxyl group is crucial for binding. The table below summarizes the in vitro activity of some of these analogs.

Table 1: In Vitro Activity of Substituted (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide (B10538) Analogs Against LSD1

| Compound | Indane Ring Substituent | IC50 (nM) |

|---|---|---|

| Analog 1 | Unsubstituted | 15.3 |

| Analog 2 | 6-Hydroxy | 1.4 |

| Analog 3 | 6-Methoxy | >1000 |

| Analog 4 | 5,6-Dimethoxy | 87.5 |

These findings underscore that the electronic and steric effects of substituents on the indane ring, as well as their specific positions, play a pivotal role in modulating the biological activity of this class of compounds.

The this compound molecule possesses a chiral center at the C1 position of the indane ring, meaning it can exist as two enantiomers (R and S). Stereochemistry is a crucial factor in the interaction of small molecules with biological targets, which are themselves chiral. The differential binding of enantiomers to a receptor is a well-established principle in pharmacology.

Although specific data on the stereochemical preference of this compound is not available, studies on other indane derivatives have consistently shown that the two enantiomers can exhibit significantly different biological activities. For example, in a series of indane-based antiviral compounds, a substantial difference in inhibitory activity against Herpes Simplex Virus-1 (HSV-1) was observed between the two enantiomers, highlighting the importance of the three-dimensional arrangement of substituents at the chiral center for effective binding. nih.gov The differential activity arises because one enantiomer can achieve a more favorable orientation within the binding site of the target protein, allowing for optimal interactions, while the other enantiomer may be unable to align its key functional groups with the corresponding interaction points on the receptor.

Role of the Amide Side Chain in Modulating Theoretical Bioactivity and Specificity

The propionamide side chain of this compound is another key element for its theoretical biological activity and specificity. The amide group itself is a critical functional group in many pharmaceuticals due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are fundamental to the specific recognition of a ligand by its biological target.

Modifications to the propionamide side chain can have a profound impact on activity. For instance, altering the length of the alkyl group (the ethyl group in propionamide) can affect the lipophilicity of the molecule and the positioning of the amide group within the binding pocket. A shorter or longer alkyl chain could lead to a loss of optimal interactions and a decrease in activity.

Furthermore, the nature of the amide itself is important. Replacing the propionamide with other acyl groups or with a sulfonamide can significantly alter the electronic and steric properties of the side chain, leading to different binding affinities and selectivities. For example, a comparative study of carboxamide and sulfonamide derivatives in a different chemical series showed that this replacement had a significant impact on their affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Pharmacophore Elucidation and Development of Advanced Design Hypotheses

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound, a pharmacophore model would define the essential chemical features and their spatial arrangement required for its biological activity.

The development of a pharmacophore model for this class of compounds would typically start with the identification of a set of active and inactive molecules. By comparing their structures, common features that are present in the active molecules but absent in the inactive ones can be identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a hypothetical pharmacophore could include:

An aromatic ring feature corresponding to the benzene part of the indane nucleus.

A hydrophobic feature associated with the aliphatic portion of the indane ring.

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A specific stereochemical configuration at the C1 position.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Comparative SAR Analysis with Related Indane-Based Chemical Entities

The SAR of this compound can be further understood by comparing it with related indane-based compounds that have been studied for various biological activities.

One relevant comparison is with indane-carboxamide derivatives that have been investigated as CGRP receptor antagonists. nih.gov These compounds share the same core indane-amide motif, and a comparative analysis could reveal common structural requirements for activity at this target.

Another interesting comparison is with N-acyl-aminoindanes where the acyl group is varied. While specific data for a propionamide series is scarce, studies on related N-acyl derivatives show that the nature of the acyl group can significantly influence potency and selectivity for different biological targets.

Finally, a comparison with compounds where the amide bond is replaced by other linkers, such as a sulfonamide, can provide valuable information. As mentioned earlier, the replacement of a carboxamide with a sulfonamide can lead to significant changes in biological activity due to differences in their electronic properties and hydrogen bonding capabilities. nih.gov A study on arylpiperazinylalkyl derivatives showed that while some carboxamides and sulfonamides had similar activities, in other cases, the sulfonamides displayed higher affinity for certain serotonin receptors. nih.gov This highlights the nuanced role of the linker in determining the pharmacological profile of a compound.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of a molecular system. These methods allow for the detailed exploration of the molecule's geometry, electronic structure, and spectroscopic characteristics in a simulated environment.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. nih.gov By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) or Perdew-Wang-91 (PW91) with appropriate basis sets like 6-311G(d,p), the geometry of this compound can be optimized to its lowest energy conformation. mdpi.comnih.govepstem.net This process calculates the most stable arrangement of atoms in the molecule by finding a minimum on the potential energy surface. nih.gov

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzimidazole (B57391) ring and its connection to other parts of a molecule can be confirmed through the analysis of torsional angles. irjweb.com These structural parameters are fundamental for understanding the molecule's three-dimensional shape and steric profile. While specific experimental data for this compound is not available in the provided sources, a theoretical study would typically produce the parameters shown in the table below. An elevated dipole moment, another key electronic property calculated through DFT, can suggest a higher potential for forming hydrogen bonds and other non-bonding interactions. biomedres.us

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table represents the type of data generated in a typical DFT study.

| Parameter | Atom Connection | Value |

| Bond Length (Å) | C-C (aromatic) | Typical value: ~1.39 Å |

| C-C (aliphatic) | Typical value: ~1.54 Å | |

| C-N | Typical value: ~1.38 Å | |

| C=O | Typical value: ~1.21 Å | |

| **Bond Angle (°) ** | C-N-H | Typical value: ~120° |

| C-C-C (ring) | Typical value: ~109-120° | |

| Dihedral Angle (°) | C-C-N-C | Dependent on conformation |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability; a smaller gap generally implies higher chemical reactivity. irjweb.combiomedres.us

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govbiomedres.us A high electrophilicity index, for example, suggests a strong electrophilic character for the molecule. schrodinger.com

Table 2: Global Reactivity Descriptors (Illustrative) Note: This table illustrates the type of data derived from HOMO-LUMO analysis. Specific values for the target compound are not available in the cited literature.

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. nanobioletters.com |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. biomedres.us |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. biomedres.us |

| Electrophilicity Index (ω) | µ² / (2η) where µ = -χ | Measures the propensity to accept electrons. researchgate.net |

DFT calculations are also employed to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. Theoretical vibrational frequencies are computed, and the results are often scaled to correct for systematic errors arising from anharmonicity and basis set limitations. epstem.net These calculated spectra can be compared with experimental FT-IR and FT-Raman data to validate the optimized molecular structure and aid in the assignment of vibrational modes to specific functional groups. epstem.netresearchgate.netnih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the maximum absorption wavelengths (λ_max) and provides insights into the nature of the electronic transitions, such as π-π* or n-π* transitions. The agreement between theoretical and experimental spectra serves as strong evidence for the accuracy of the computational model. nih.gov

Table 3: Predicted Vibrational Frequencies (Illustrative) Note: This table shows representative data from a theoretical vibrational analysis. Specific calculations for the target compound are not available in the cited sources.

| Mode Number | Calculated Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 1 | e.g., ~3350 | High | N-H stretch |

| 2 | e.g., ~3050 | Medium | Aromatic C-H stretch |

| 3 | e.g., ~2950 | Medium | Aliphatic C-H stretch |

| 4 | e.g., ~1650 | High | C=O stretch (Amide I) |

| 5 | e.g., ~1540 | Medium | N-H bend / C-N stretch (Amide II) |

| 6 | e.g., ~1450 | Strong | C=C aromatic ring stretch |

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights that are complementary to the static picture provided by quantum calculations.

A key application of MD simulations in medicinal chemistry is to study the dynamic interactions between a small molecule (ligand) and a biological target, such as a protein receptor or enzyme. researchgate.net By placing this compound into the binding site of a target protein, MD simulations can model the process of molecular recognition and binding. These simulations can reveal crucial information about the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the protein or ligand that occur upon binding. nih.govresearchgate.net This dynamic profile is essential for understanding the molecular basis of a ligand's biological activity and can guide the design of more potent molecules.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are pivotal computational methods that facilitate the identification and optimization of potential drug candidates by simulating the interaction between a small molecule (ligand) and a biological target (protein).

Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govyoutube.com This method is crucial for understanding the binding mechanism and estimating the binding affinity, which is a key indicator of a compound's potential biological activity. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different conformations. youtube.com

For a compound like this compound, docking studies can elucidate how its distinct structural features—the indane core, the amide linkage, and the propionyl group—contribute to binding. The indane scaffold, a rigid bicyclic ring system, provides a defined shape for insertion into a protein's binding pocket. eburon-organics.com The amide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site. researchgate.netnih.gov

The results of docking simulations are often presented as a scoring function, which ranks the different binding poses based on their predicted stability. youtube.com A lower docking score generally indicates a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 1: Hypothetical Docking Simulation Results for this compound with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU:121, ASN:150 |

| Hydrophobic Interactions | LEU:78, VAL:82, ILE:148 |

| Predicted Binding Affinity (Ki) | 1.2 µM |

This table presents hypothetical data to illustrate the typical output of a molecular docking study.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov Pharmacophore modeling is a powerful tool in virtual screening to identify novel chemical scaffolds that could also exhibit the desired activity. dovepress.com This method is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov

For indane-amides, a pharmacophore model can be generated based on the known active compounds. This model would highlight the key chemical features, such as hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings, and their spatial arrangement. ugm.ac.id This pharmacophore model can then be used as a 3D query to search large chemical databases for molecules that match these features, a process known as virtual screening. nih.gov This approach allows for the rapid identification of structurally diverse compounds that are likely to be active, thus expanding the chemical space for drug discovery. nih.govnih.govplos.org The indane moiety itself is considered a "privileged structure" as it is found in numerous biologically active compounds. tudublin.ie

Table 2: Key Pharmacophoric Features of Indane-Amide Derivatives

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Aromatic Ring | The benzene ring of the indane core. | Pi-pi stacking interactions with aromatic amino acid residues. |

| Hydrophobic Group | The aliphatic cyclopentane (B165970) ring of the indane core. | Van der Waals interactions with hydrophobic pockets in the target protein. |

| Hydrogen Bond Donor | The N-H group of the amide linkage. | Forms hydrogen bonds with acceptor groups on the protein. |

| Hydrogen Bond Acceptor | The C=O group of the amide linkage. | Forms hydrogen bonds with donor groups on the protein. |

This table outlines the key chemical features that would be considered in a pharmacophore model for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indane-Amides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

QSAR models are built by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. nih.gov Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule, such as its size, shape, lipophilicity, and electronic properties. nih.gov

For a series of indane-amide derivatives, a QSAR study would involve synthesizing or computationally generating a library of related compounds with varying substituents. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to develop a predictive model that can estimate the biological activity of new, untested compounds. nih.govbioscipublisher.com These models are invaluable for prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Property Described |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometric | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Lipophilicity | LogP | Hydrophobicity of the molecule |

This table provides examples of the types of molecular descriptors that are used to build QSAR models.

The electronic properties of a molecule play a crucial role in its interactions with biological targets. researchgate.net QSAR studies can specifically focus on correlating electronic properties with the theoretical or experimentally determined biological activity. nih.gov Electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment, can be calculated using quantum mechanical methods. researchgate.netarxiv.orgrsc.org

In the context of indane-amides, modifications to the chemical structure can significantly alter the electronic properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the indane core can influence the strength of hydrogen bonds formed by the amide group. nih.gov By systematically varying the electronic properties of a series of indane-amides and measuring their activity, a QSAR model can be developed to predict how these properties influence the compound's potency. nih.govnih.gov This understanding allows for the rational design of molecules with optimized electronic features for enhanced biological activity.

Biomolecular Interactions and Mechanistic Research in Vitro and Theoretical

In Vitro Receptor Binding and Functional Assays

Investigations into the affinity of indane-amide scaffolds for common G-protein coupled receptors (GPCRs) have been explored, though specific data for N-(2,3-Dihydro-1H-inden-1-yl)propionamide at several key neurotransmitter systems remains limited.

Binding Affinity Studies with Neurotransmitter Receptors (e.g., Melatonin (B1676174) Receptors, Opioid Receptors, Serotonin (B10506) and Dopamine (B1211576) Systems)

A review of available scientific literature indicates that while the indane-amide scaffold is of interest in medicinal chemistry, specific binding affinity data for this compound at melatonin, opioid, serotonin, or dopamine receptors is not extensively reported. However, the broader indane-amide structural motif has been investigated for its interaction with other receptor systems. For instance, various indole (B1671886) indane amide compounds have been synthesized and evaluated as agonists for the cannabinoid receptor 2 (CB2). acs.orggoogle.com Similarly, other derivatives have been developed as modulators of the Sphingosine-1-Phosphate (S1P) receptors, which are involved in lymphocyte trafficking. google.comgoogleapis.com These explorations, while outside the direct scope of the specified neurotransmitter systems, demonstrate the versatility of the indane-amide scaffold in targeting GPCRs.

Investigation of Receptor Agonism/Antagonism Mechanisms (in vitro)

In Vitro Enzyme Inhibition and Modulation Studies

The indane-amide scaffold has shown significant activity in the modulation of several enzyme families and ion channels in vitro.

Characterization of Monoamine Oxidase B (MAO-B) Inhibition by Indane-Amide Scaffolds (in vitro)

While specific inhibitory constants for this compound against Monoamine Oxidase B (MAO-B) are not detailed in the reviewed literature, various related amide-containing molecular scaffolds have been designed and evaluated as potential MAO-B inhibitors. These studies confirm that the amide functional group is a key feature in a number of competitive and selective MAO-B inhibitors, which are of interest for the treatment of neurodegenerative disorders.

Exploration of Inhibition Profiles for Other Enzymes (e.g., Aggrecanase, Histone Deacetylases) (in vitro)

Research has identified scaffolds structurally related to indane-amides as potent enzyme inhibitors, particularly in the context of osteoarthritis.

Using a scaffold hopping strategy, a novel isoindoline amide scaffold, a close structural analog of the indane-amide core, was developed to inhibit aggrecanases. acs.org Aggrecanases, such as ADAMTS-4 and ADAMTS-5, are zinc metalloproteases that degrade aggrecan, a major component of articular cartilage. acs.orgacs.org Inhibition of these enzymes is a therapeutic strategy for osteoarthritis. researchgate.net A representative compound from this isoindoline amide series demonstrated high potency in inhibiting ADAMTS-4 and ADAMTS-5, with excellent selectivity over other metalloproteases. acs.orgacs.org

| Enzyme/Protease | Selectivity Ratio (IC50 Protease / IC50 ADAMTS-5) |

| ADAMTS-4 | >12 |

| TACE | >19 |

| MMP-2 | >19 |

| Other Proteases | Excellent |

| Data derived from studies on hydantoin-based inhibitors closely related to the isoindoline amide scaffold. acs.org |

No specific in vitro inhibitory data for the this compound scaffold against histone deacetylases (HDACs) was identified in the reviewed literature.

Potentiation and Inhibition of Ion Channels (e.g., CFTR, TRPV1) (in vitro)

The N-(dihydro-indenyl)amide core structure is present in molecules designed to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel involved in pain and temperature sensation. A notable example is the compound (R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide, designated AMG8562. In vitro pharmacological profiling revealed that this molecule has a unique modulatory effect on the TRPV1 channel. Specifically, it was found to:

Block the activation of TRPV1 by capsaicin.

Have no effect on the activation of the channel by heat.

Potentiate the activation of TRPV1 by low pH (pH 5).

This distinct profile suggests that it is possible to modulate TRPV1 in a way that separates different activation pathways, which is a significant finding for developing therapeutics with fewer side effects.

No specific in vitro data for the this compound scaffold on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel was identified in the reviewed literature.

Theoretical and Mechanistic Cellular Pathway Investigations

Computational Predictions of Cellular Target Interactions and Signaling Pathways

The exploration of the biomolecular interactions of this compound and its analogs is increasingly benefiting from computational, or in silico, methodologies. These predictive tools are instrumental in identifying potential protein targets and elucidating the signaling pathways that may be modulated by this class of compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of these methods provide a framework for understanding its potential biological activities.

In silico target prediction leverages various computational techniques, including ligand-based and structure-based approaches. Ligand-based methods compare the chemical structure of a compound to databases of molecules with known biological activities. By identifying structural similarities, these methods can infer potential targets for the new molecule. Structure-based approaches, on the other hand, utilize the three-dimensional structures of proteins to perform molecular docking simulations, which predict how a compound might bind to a specific target.

For indenyl derivatives, computational studies have shown potential interactions with a range of biological targets, suggesting that this chemical scaffold could be a versatile platform for drug discovery. Pharmacophore modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) studies on some indenyl-containing compounds have indicated favorable drug-likeness properties and potential interactions with targets such as kinase inhibitors, proteases, and other enzymes. Molecular docking studies on other propionamide-containing compounds have been used to predict binding affinities and modes of interaction with specific enzymes, providing insights into their inhibitory potential.

The application of these computational approaches to this compound could help to generate hypotheses about its mechanism of action and guide further experimental validation. Such studies would be invaluable in mapping its potential polypharmacology and identifying novel therapeutic applications.

In Vitro Studies of Apoptosis Induction in Cellular Models (Mechanistic Focus)

The induction of apoptosis, or programmed cell death, is a key mechanism through which various therapeutic agents exert their effects, particularly in the context of cancer. In vitro studies using cellular models have provided significant insights into the pro-apoptotic activity of N-substituted benzamides, a class of compounds to which this compound belongs. Research using the closely related compound declopramide as a lead has elucidated a clear mechanistic pathway for apoptosis induction.

Studies have demonstrated that declopramide induces apoptosis in a dose-dependent manner in various cell lines. The central mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

The key molecular events in the apoptosis pathway induced by declopramide are summarized in the table below:

| Cellular Event | Observation | Implication |

| Cytochrome c Release | Increased levels of cytochrome c detected in the cytosol following treatment. | Activation of the intrinsic apoptotic pathway. |

| Caspase Activation | Activation of pro-caspase-9 to its active form. | Initiation of the caspase cascade. |

| Role of p53 | Apoptosis induction is observed in both p53-proficient and p53-deficient cell lines. | The apoptotic mechanism is independent of p53 status. |

| Cell Cycle Arrest | Cells accumulate in the G2/M phase of the cell cycle prior to the onset of apoptosis. | Suggests a link between cell cycle regulation and apoptosis induction. |

These findings suggest that this compound and related compounds are capable of inducing apoptosis through a well-defined, p53-independent mitochondrial pathway. This mechanism of action is of significant interest for potential therapeutic applications, as it may be effective in cancers with mutated or non-functional p53, which are often resistant to conventional therapies.

Exploration of Polypharmacology and Multi-Target Modulators

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, has gained significant traction in modern drug discovery. This approach is particularly relevant for complex diseases that involve multiple pathological pathways. The chemical scaffold of this compound, featuring an indenyl group, presents a platform for the development of multi-target modulators.

While specific polypharmacological studies on this compound are limited, the broader class of indenyl derivatives has been explored for its potential to interact with multiple targets. For instance, various indenyl-containing compounds have been investigated for their activity against different enzymes and receptors, suggesting a potential for broader biological activity. The development of multi-target drugs often involves the strategic combination of pharmacophores to engage different biological targets simultaneously.

Computational approaches are playing an increasingly important role in the rational design and prediction of multi-target agents. These methods can help to identify potential off-target effects that may be therapeutically beneficial, as well as to design molecules with a desired polypharmacological profile. The application of such in silico tools to this compound and its derivatives could uncover novel therapeutic opportunities and provide a deeper understanding of its biological effects.

The exploration of the polypharmacology of this compound is a promising area for future research, with the potential to lead to the development of more effective and safer therapies for a range of diseases.

Advanced Analytical and Spectroscopic Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of N-(2,3-Dihydro-1H-inden-1-yl)propionamide. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework, while advanced 2D NMR experiments like COSY, HSQC, and HMBC confirm connectivity.

In ¹H NMR, the chemical shifts and coupling patterns are diagnostic. The proton on the chiral center (C1), bonded to the nitrogen, is expected to appear as a multiplet due to coupling with the adjacent C2 methylene (B1212753) protons and the amide N-H proton. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region (δ 7.0-7.5 ppm), with their splitting pattern indicating the ortho-disubstituted nature of the indane core. The aliphatic protons of the indane ring (at C2 and C3) and the propionamide (B166681) side chain (ethyl group) appear in the upfield region.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the amide group is characteristically found in the highly deshielded region (around δ 170-175 ppm). The aromatic carbons and the chiral C1 carbon also show distinct chemical shifts. The number of signals in the spectrum confirms the molecular symmetry. researchgate.net

For stereochemical assignment, NMR techniques are crucial. In a chiral environment, the diastereotopic protons of the C2 methylene group can exhibit different chemical shifts. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to confirm the relative configuration of the molecule in a rigidified state. nih.gov The magnitude of vicinal coupling constants (³J) between protons on C1 and C2 can also provide conformational information.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of similar structures and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 7.10 - 7.35 | m | - |

| Amide N-H (1H) | ~6.0 - 7.0 | d | ~8.0 |

| Indane C1-H (1H) | ~5.3 - 5.5 | q | ~8.0 |

| Indane C3-CH₂ (2H) | ~2.8 - 3.1 | m | - |

| Indane C2-CH₂ (2H) | ~1.9 - 2.1, ~2.4 - 2.6 | m | - |

| Propionamide -CH₂- (2H) | ~2.2 | q | ~7.5 |

| Propionamide -CH₃ (3H) | ~1.1 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on the analysis of similar structures and standard chemical shift tables.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~173 |

| Aromatic Quaternary (2C) | ~142, ~144 |

| Aromatic CH (4C) | 124 - 129 |

| Indane C1 | ~57 |

| Indane C2 | ~30 |

| Indane C3 | ~34 |

| Propionamide -CH₂- | ~30 |

| Propionamide -CH₃ | ~10 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the parent ion, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the molecular formula (C₁₂H₁₅NO).

The fragmentation pattern observed in the mass spectrum (MS/MS) offers valuable structural information. In electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in predictable ways. Key fragmentation pathways would likely include:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom.

Amide bond cleavage: Cleavage of the N-C(O) bond or the (O)C-CH₂CH₃ bond. A prominent fragment would correspond to the indanyl amine cation or the propionyl cation.

Loss of the propionyl group: Generating a fragment ion corresponding to the 1-aminoindan (B1206342) moiety.

McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Analysis of these fragment masses helps to piece together the molecular structure, confirming the presence of both the indane core and the propionamide side chain.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Calculated Exact Mass [M] | 189.115364 |

| Calculated Exact Mass [M+H]⁺ | 190.12319 |

| Key Predicted Fragment (m/z) | 132.0813 [C₉H₁₀N]⁺ (loss of propionyl group) |

| Key Predicted Fragment (m/z) | 117.0704 [C₉H₉]⁺ (indenyl cation) |

| Key Predicted Fragment (m/z) | 57.0340 [C₃H₅O]⁺ (propionyl cation) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Analysis

IR spectroscopy is used to identify the key functional groups within this compound by detecting the vibrations of its chemical bonds. vscht.cz The spectrum will show characteristic absorption bands that confirm the compound's identity.

Key expected absorptions include:

N-H Stretch: A sharp to medium intensity peak around 3300 cm⁻¹, characteristic of a secondary amide. ucla.edu

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ from the CH₂ and CH₃ groups. udel.edu

Amide I Band (C=O Stretch): A very strong and sharp absorption in the region of 1630-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum. ucla.edu

Amide II Band (N-H Bend): A medium to strong absorption around 1550 cm⁻¹.

Aromatic C=C Bending: Medium intensity peaks in the 1400-1600 cm⁻¹ region. vscht.cz

The combination of these specific bands provides a unique "fingerprint" for the molecule, confirming the presence of the secondary amide, the aromatic ring, and the aliphatic portions of the structure.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Position (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium |

| C-H Stretch | Aromatic | 3010 - 3100 | Weak-Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1530 - 1570 | Medium-Strong |

| C=C Bending | Aromatic Ring | 1450 - 1600 | Medium |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., UPLC, Chiral HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment: Ultra-High-Performance Liquid Chromatography (UPLC) is a preferred method for determining chemical purity due to its high resolution, speed, and sensitivity. scispace.com A reversed-phase UPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient system, would effectively separate the target compound from any starting materials, by-products, or degradation products. The purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks.

Enantiomeric Separation: Since this compound is a chiral molecule, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the primary method for separating its (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving this class of compounds. nih.govresearchgate.net The separation is typically achieved under normal-phase conditions using a mobile phase like hexane/isopropanol or in polar organic mode with acetonitrile or methanol. nih.gov The choice of CSP and mobile phase is critical for achieving baseline resolution between the two enantiomer peaks, allowing for the accurate determination of enantiomeric excess (ee).

Alternatively, an indirect method can be used where the racemic amide is derivatized with a chiral agent, such as Marfey's reagent, to form diastereomers. juniperpublishers.com These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. juniperpublishers.com

Table 5: Representative Chiral HPLC Conditions for Enantiomeric Separation Based on methods developed for structurally similar chiral amides and amines.

| Parameter | Typical Conditions |

|---|---|

| Technique | Chiral HPLC |

| Stationary Phase (Column) | Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H, Chiralpak IA/IB) |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 v/v), often with a small amount of an amine additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 215 nm, 254 nm) |

Future Directions and Emerging Research Avenues for Indane Amide Compounds

Development of Novel Indane-Amide Scaffolds for Advanced Chemical Biology Probes

The design and synthesis of novel indane-amide scaffolds are critical for the development of advanced chemical biology probes. These probes are instrumental in exploring complex biological systems and identifying new therapeutic targets. nih.govnih.gov A significant area of research involves the creation of fluorescent probes for detecting pathological protein aggregates, such as those implicated in Alzheimer's disease. nih.gov For instance, indane derivatives featuring a donor-π-acceptor (D-π-A) architecture have been synthesized and shown to exhibit promising fluorescence properties upon binding to β-amyloid aggregates. nih.gov

Furthermore, the development of novel bioactive indane scaffolds extends to the discovery of potential anticancer agents. tudublin.ienih.gov By creating hybrid molecules that combine the indane scaffold with other pharmacologically relevant moieties, researchers aim to enhance cytotoxic activity against various cancer cell lines. tudublin.ienih.gov The exploration of these new scaffolds is crucial for expanding the chemical space available for drug discovery and for creating tools to probe biological processes with greater precision. nih.gov Many current chemical probes face challenges such as poor selectivity and instability in complex biological environments, driving the need for innovative molecular designs. rsc.org

| Scaffold Type | Application | Key Features | Supporting Research |

|---|---|---|---|

| Donor-π-Acceptor (D-π-A) Indanes | Fluorescent probes for Alzheimer's disease | Exhibit changes in fluorescence intensity upon binding to β-amyloid aggregates. | nih.gov |

| Hybrid Indanone Scaffolds | Anticancer agents | Combine indanone and benzophenone (B1666685) ring systems to enhance cytotoxicity. | tudublin.ienih.gov |

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and prediction of the properties of new chemical entities, including indane-amide derivatives. researchgate.netnih.govactascientific.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates and predict their efficacy and safety profiles. nih.govactascientific.com